![molecular formula C16H25N3O6 B062183 [2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-31-8](/img/structure/B62183.png)
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyridine ring and a carbamate ester. It is often used in scientific research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves the reaction of dimethylcarbamoyl chloride with 2-((butylmethylamino)methyl)-3-pyridinol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamate ester.
Substitution: Substituted pyridine derivatives.
科学研究应用
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Carbamic acid, methyl, 2-butyl ester: Similar in structure but lacks the pyridine ring.
Carbamic acid, dimethyl-, 2-((ethylmethylamino)methyl)-3-pyridinyl ester: Similar but with different alkyl groups attached to the amino moiety.
Uniqueness
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and the carbamate ester makes it particularly versatile in various applications.
属性
CAS 编号 |
169128-31-8 |
|---|---|
分子式 |
C16H25N3O6 |
分子量 |
355.39 g/mol |
IUPAC 名称 |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
169128-31-8 |
同义词 |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



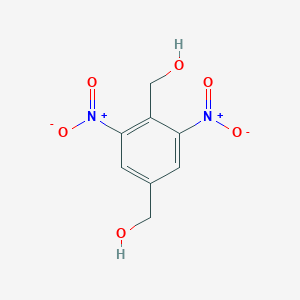
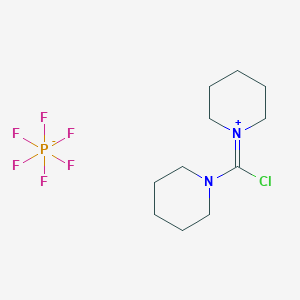
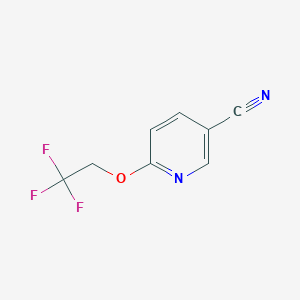
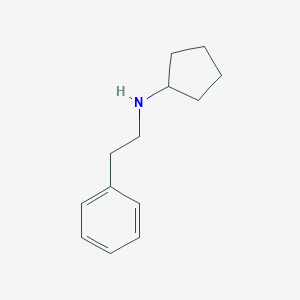
![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
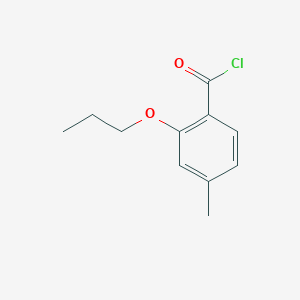
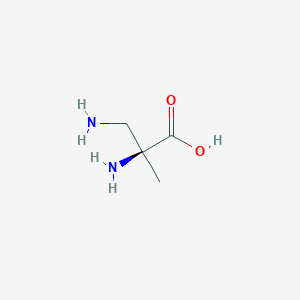
![Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B62119.png)
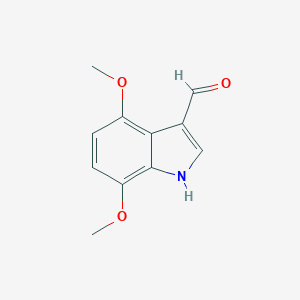
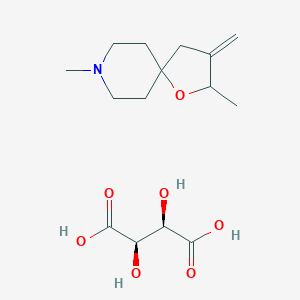
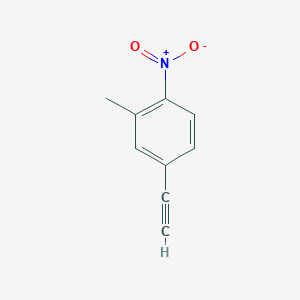
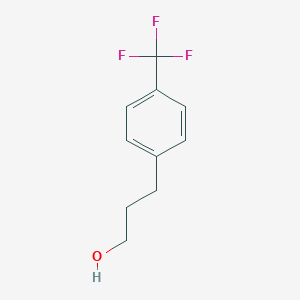
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
